3-Ethyl-6-hydroxyindolin-2-one
Description
Historical Trajectory and Foundational Discoveries of the Indolin-2-one Core
The history of the indolin-2-one core is intrinsically linked to the study of indigo (B80030) dye and its derivatives. Isatin (B1672199) (1H-indole-2,3-dione), a key precursor to the indolin-2-one scaffold, was first obtained by the oxidation of indigo in the 19th century. rsc.orgrsc.org This early work laid the groundwork for understanding the fundamental chemistry of the indole (B1671886) nucleus. Foundational discoveries revolved around the reactivity of the C3-position of the isatin core, particularly its susceptibility to nucleophilic addition, which opened the door to a vast array of 3-substituted indolin-2-one derivatives. rsc.org Over the decades, synthetic chemists developed numerous methods to access and modify the oxindole (B195798) skeleton, transforming it from a simple chemical curiosity into a versatile building block for complex molecular architectures. rsc.org A significant milestone was the recognition that the indolin-2-one structure is present in various natural products, such as alkaloids isolated from plants and bacteria, which hinted at its potential biological relevance. rsc.org
The Indolin-2-one Nucleus as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.comresearchgate.netnih.gov The indolin-2-one nucleus has earned this distinction due to its pervasive presence in a wide range of biologically active compounds and approved drugs. mdpi.comrsc.orgresearchgate.netelsevier.com Its structure allows for the precise spatial orientation of various substituents, facilitating interactions with the active sites of diverse proteins.
A primary reason for its privileged status is its role as a bioisostere for other functionalities and its ability to participate in crucial hydrogen bonding interactions through its lactam moiety. ekb.eg This has made the indolin-2-one scaffold a cornerstone in the discovery of kinase inhibitors. researchgate.netbenthamscience.com Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. benthamscience.com The indolin-2-one core can effectively mimic the hinge-binding region of ATP, the natural substrate for kinases. ekb.eg This has led to the successful development of several clinically approved anticancer drugs, such as Sunitinib and Nintedanib, which feature the indolin-2-one core and function as multi-kinase inhibitors. ekb.egresearchgate.netekb.egnih.gov The versatility of this scaffold continues to make it a focal point for the design of targeted therapies for a variety of diseases. researchgate.netnih.gov
Overview of Structural Diversity within the Indolin-2-one Family, with Emphasis on 3-Hydroxyindolin-2-one (B1221191) Derivatives
The structural diversity of the indolin-2-one family is largely achieved through substitutions at the N1, C3, and aromatic ring positions. The C3 position is particularly significant as it is a stereogenic center in many derivatives, allowing for the creation of chiral molecules with distinct biological activities. csic.es The introduction of a hydroxyl group at this C3 position gives rise to the 3-hydroxyindolin-2-one subclass, a structural motif of considerable interest. rsc.orgderpharmachemica.com
This 3-hydroxyindolin-2-one core is found in a variety of natural products with intriguing biological profiles. csic.esderpharmachemica.com The straightforward synthesis of this moiety, often through the nucleophilic addition to the C3-carbonyl of isatin, has enabled the generation of large libraries of analogues for biological screening. rsc.orgderpharmachemica.com The presence of the C3-hydroxyl group provides an additional site for hydrogen bonding, which can enhance binding affinity and selectivity for biological targets. ontosight.ai Furthermore, this hydroxyl group can serve as a synthetic handle for further functionalization, leading to even greater molecular diversity. rsc.org Research has demonstrated that derivatives of 3-hydroxyindolin-2-one possess a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.com
Table 1: Examples of Naturally Occurring and Biologically Active 3-Hydroxyindolin-2-one Derivatives
| Compound Name | Source/Activity | Reference(s) |
|---|---|---|
| Convolutamydine A | Natural product, antitumor activity | csic.esresearchgate.net |
| Dioxibrassinine | Natural product | csic.esderpharmachemica.com |
| TMC-95A | Natural product, proteasome inhibitor | csic.es |
| Donaxaridine | Natural product alkaloid | researchgate.net |
Research Scope and Focus on Analogues Pertinent to 3-Ethyl-6-hydroxyindolin-2-one
This article focuses specifically on the chemical compound this compound. While direct and extensive research on this exact molecule is limited in publicly available literature, its structure represents a confluence of key features from well-studied indolin-2-one analogues. The research scope is therefore defined by examining pertinent analogues that inform the potential properties and significance of this compound. This involves analyzing findings on:
3-Alkyl-3-hydroxyindolin-2-ones: Studies on compounds with small alkyl groups at the C3 position are relevant. For instance, a series of 3-ethyl-3-hydroxy-indole-2-ones was synthesized via an autocatalytic addition of diethylzinc (B1219324) to N-substituted isatins, with subsequent evaluation for neuroprotective and antitumor activities. researchgate.net
Hydroxy-substituted indolin-2-ones: The position of the hydroxyl group on the aromatic ring significantly influences biological activity. Research on 3-(3-hydroxyphenyl)-indolin-2-one showed it to be a potent anti-inflammatory agent by inhibiting nitric oxide production. mdpi.com The 6-hydroxy substitution in the title compound is thus a critical feature.
3-Hydroxyindolin-2-one as a metabolite: Recent studies have identified 3-hydroxyindolin-2-one as a metabolite of indole produced by gut microbiota, which can cross the blood-brain barrier, suggesting potential roles in host-microbiota signaling. mdpi.com
The synthesis and biological evaluation of closely related structures provide a framework for understanding the potential of this compound. For example, the synthesis of various 3-substituted-3-hydroxyindolin-2-ones is well-documented, often involving the aldol (B89426) condensation of isatins with ketones or other nucleophiles. researchgate.netnih.govmathnet.ru
Table 2: Research Findings on Pertinent Analogues of this compound
| Analogue Structure/Class | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| 3-Ethyl-3-hydroxy-indole-2-ones | Synthesis and Biological Evaluation | Synthesized through addition of Et2Zn to N-substituted isatins; evaluated for neuroprotection and antitumor activities. | researchgate.net |
| 3-(3-Hydroxyphenyl)-indolin-2-one | Anti-inflammatory Activity | Showed potent inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells. | mdpi.com |
| 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives | Anti-HIV-1 Activity | Halogen substitution at the 5th position of the oxindole ring enhanced potency against HIV-1 reverse transcriptase. | researchgate.net |
| 3-Hydroxyindolin-2-one | Metabolite Study | Identified as an indole metabolite in mice that can be distributed to the brain and plasma. | mdpi.com |
By synthesizing information from these related areas of research, a foundational understanding of the chemical and potential biological characteristics of this compound can be established.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-6-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-8-4-3-6(12)5-9(8)11-10(7)13/h3-5,7,12H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGPJWLGHYYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities of Indolin 2 One and 3 Hydroxyindolin 2 One Analogues
Antineoplastic and Antiproliferative Activity
The indolin-2-one core is a foundational element for a variety of compounds with demonstrated antineoplastic and antiproliferative properties. nih.gov This chemical scaffold's versatility allows for structural modifications that can lead to the discovery of derivatives with potent anticancer effects. nih.gov Numerous synthetic and natural indole (B1671886) analogues have been developed, showing efficacy against various cancer types. nih.gov For instance, certain hydrazonoindolin-2-one derivatives have shown potent anti-proliferative activity against human cancer cell lines, including lung (A-549), colon (HT-29), and breast (ZR-75), with some compounds exhibiting greater potency than the established drug Sunitinib. nih.gov
The anticancer mechanism of these compounds is often multifaceted. Some indolin-2-one derivatives induce apoptosis (programmed cell death) and can cause cell cycle arrest, typically in the G2/M phase, preventing cancer cells from completing division. nih.govresearchgate.net Others function by generating oxidative stress within cancer cells, leading to the activation of cell death pathways. nih.gov The development of 3-substituted indolin-2-one derivatives, in particular, has become a key focus in the search for new cancer therapies. nih.govresearchgate.net
Receptor Tyrosine Kinase (RTK) Inhibition
A primary mechanism through which indolin-2-one analogues exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). tcichemicals.comunomaha.edu RTKs are proteins on the cell surface that play a crucial role in cellular signaling pathways controlling growth, differentiation, and survival. tcichemicals.com In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell proliferation. unomaha.edu
Indolin-2-one derivatives have been designed as potent kinase inhibitors that can compete with ATP for the binding site on these receptors, effectively blocking the downstream signaling that promotes tumor growth. nih.govnih.gov The 3-substituted indolin-2-one scaffold is particularly effective, and modifications at this position can create inhibitors with high selectivity for specific RTKs. nih.gov This targeted approach is a cornerstone of modern cancer therapy, and indolin-2-one-based compounds like Sunitinib are approved multi-targeted kinase inhibitors used to treat various cancers. nih.govnih.gov The pyrrole indolin-2-one structure is another critical scaffold for developing RTK inhibitors for anti-angiogenesis. cancertreatmentjournal.com
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key regulators of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. mdpi.com Inhibiting VEGFR-2 is a major strategy in cancer therapy. mdpi.com Many indolin-2-one derivatives have been developed as potent VEGFR inhibitors. mdpi.com
Specifically, compounds featuring a 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one structure have demonstrated high specificity against VEGFR (Flk-1) activity. nih.gov The indolinone-based drug Sunitinib targets VEGFR-2, among other kinases, to inhibit angiogenesis and induce cancer cell apoptosis. nih.gov Research has shown that certain 3-alkenyl-2-oxindole derivatives can be potent VEGFR-2 inhibitors, with some compounds showing greater efficacy than Sunitinib. nih.gov Similarly, novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized that show superior inhibitory activity against VEGFR-2 compared to Sunitinib. nih.gov This highlights the potential of the indolin-2-one scaffold in developing powerful anti-angiogenic agents. nih.govdovepress.com
| Compound Class | Specific Analogue | Target Kinase | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|---|---|
| 3-Alkenyl-2-oxindole | Compound 6c | VEGFR-2 | More potent than Sunitinib | Sunitinib | Not specified |
| 3-Substituted Oxindole (B195798) | Compound 6f | VEGFR-2 | 5.75 µM | Sunitinib | 0.33 µM |
| Quinazolin-4(3H)-one/Urea Hybrid | Compound 5p | VEGFR-2 | 0.117 µM | Sorafenib | 0.069 µM |
| Quinazolin-4(3H)-one/Urea Hybrid | Compound 5h | VEGFR-2 | 0.215 µM | Sorafenib | 0.069 µM |
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
Platelet-Derived Growth Factor Receptors (PDGFRs) are another class of RTKs involved in cell growth and division. Their overexpression is implicated in several cancers, including glioblastoma. mdpi.com Targeting both VEGF and PDGF signaling pathways is considered a promising anti-angiogenesis strategy. nih.gov
Many indolin-2-one derivatives that inhibit VEGFR also show activity against PDGFR, making them valuable multi-targeted inhibitors. cancertreatmentjournal.commdpi.com Sunitinib, for example, effectively inhibits both VEGFR-2 and PDGFRβ. nih.gov Specific structural modifications can enhance selectivity; for instance, an indolin-2-one compound with an extended side chain at the C-3 position showed high potency and selectivity against both PDGF and VEGF receptors. nih.gov Crenolanib, another such inhibitor, was initially developed as a PDGFR inhibitor before its potent activity against FLT3 was identified. nih.gov
| Compound Class | Specific Analogue | Target Kinase | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|---|---|
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | Compound 14 (C(5)-OH) | PDGFRβ | Superior to Sunitinib | Sunitinib | Not specified |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | Compound 15 (C(5)-SH) | PDGFRβ | Superior to Sunitinib | Sunitinib | Not specified |
| 3-Substituted Oxindole | Compound 6f | PDGFRβ | 3.18 µM | Sunitinib | 0.18 µM |
Fms-like Tyrosine Kinase 3 (FLT3) and Stem Cell Factor Receptor (KIT) Inhibition
Fms-like tyrosine kinase 3 (FLT3) is an RTK crucial for the normal development of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov This makes FLT3 a key therapeutic target in leukemia. nih.gov The stem cell factor receptor (c-Kit) is another RTK structurally similar to FLT3 and is also involved in some cancers. nih.govnih.gov
Several potent FLT3 inhibitors have been developed, with some showing dual activity against related kinases like KIT. nih.govselleckchem.com Indolinone-based compounds have been investigated for this purpose. Sunitinib, for instance, inhibits KIT and FLT3, although it is more sensitive toward KIT and PDGFR. nih.gov The structural similarities between the ATP-binding sites of VEGFR, PDGFR, and KIT mean that many indolin-2-one derivatives designed as VEGFR inhibitors also show inhibitory activity against KIT. nih.gov For example, certain 3-alkenyl-2-oxindole derivatives have been found to be potent c-Kit inhibitors, with efficacy sometimes exceeding that of Sunitinib. nih.gov
| Inhibitor | Target Kinase | Inhibitory Activity (IC50) | Notes |
|---|---|---|---|
| Quizartinib (AC220) | FLT3 (ITD/WT) | 1.1 nM | A highly selective and sensitive second-generation FLT3 inhibitor. nih.gov |
| Sunitinib | FLT3 | 59 nM | A multi-kinase inhibitor with higher sensitivity for other kinases like KIT and PDGFR. nih.govselleckchem.com |
| Sunitinib | c-KIT | 68 nM | Inhibits c-KIT as part of its multi-targeted profile. selleckchem.com |
| 3-Alkenyl-2-oxindole (Compound 6c) | c-KIT | 72.35 nM | Demonstrated higher potency against c-KIT than the reference drug Sunitinib (IC50 = 84.9 nM). nih.gov |
| Gilteritinib (ASP2215) | FLT3 | 0.29 nM | A small-molecule FLT3/AXL inhibitor. selleckchem.com |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptors and a key regulator of cell growth, survival, and differentiation. tcichemicals.comdovepress.com Overexpression or mutation of EGFR is a driving factor in several cancers, particularly non-small-cell lung cancer. frontiersin.orgnih.gov Consequently, EGFR inhibitors are an important class of targeted cancer therapies. dovepress.comfrontiersin.org
The indolin-2-one scaffold has been successfully utilized to develop selective EGFR inhibitors. Structure-activity relationship studies have shown that 3-(substituted benzylidenyl)indolin-2-ones containing bulky groups on the phenyl ring at the C-3 position exhibit high selectivity for EGFR and the related Her-2 receptor. nih.gov In contrast, other indolin-2-one derivatives designed to target kinases like VEGFR and PDGFR were found to be inactive against EGFR, demonstrating that selectivity can be engineered through specific substitutions on the core scaffold. ebi.ac.uk
| Compound Class | Specific Analogue | Target Kinase | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|---|---|
| 3-Substituted Oxindole | Compound 6f | EGFR | 1.38 µM | Sunitinib | 0.08 µM |
| Thiazolyl-pyrazoline Derivative | Compound VI | EGFR | 60 nM | Erlotinib | 40 nM |
| Quinoxaline Derivative | Compound 7h | EGFRwt | Nanomolar range | Not specified | Not specified |
| Quinoxaline Derivative | Compound 7l | EGFRL858R | Nanomolar range | Not specified | Not specified |
Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of RTKs (TRKA, TRKB, TRKC) that are essential for the development and maintenance of the nervous system. nih.gov Fusions between TRK genes (NTRK) and other genes can result in the creation of oncogenic drivers for a wide range of pediatric and adult cancers. nih.gov This has made TRK a compelling target for cancer therapy, leading to the development of highly specific TRK inhibitors. nih.gov
While the indolin-2-one scaffold is primarily associated with inhibitors of other RTKs like VEGFR and PDGFR, some oxindole-based compounds have shown off-target activity against TRK. nih.gov For example, certain analogues developed as tools to study Tousled-like kinase 2 (TLK2) were also found to inhibit TRKC. nih.gov This suggests that while not a primary target for most indolin-2-one development programs, the scaffold has the potential to interact with the TRK binding site. The development of specific TRK inhibitors like Larotrectinib and Entrectinib, which have shown high response rates in patients with TRK fusion-positive cancers, has validated this kinase family as an important therapeutic target. nih.gov
Other Kinase Inhibition Profiles (e.g., MAPK1, PIM Kinases)
The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. scirp.orgresearchgate.net Derivatives of this structure have demonstrated inhibitory activity against a wide range of kinases, playing crucial roles in cellular signaling pathways related to cell proliferation, survival, and angiogenesis. scirp.orgcancertreatmentjournal.com
Notably, certain indolin-2-one compounds have been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. For instance, inhibition of Thioredoxin Reductase (TrxR) by specific indolin-2-one analogues leads to the activation of the p38 and JNK MAPK signaling pathways, which are involved in cellular stress responses and apoptosis. nih.govnih.gov Furthermore, some 3-substituted-indolin-2-one derivatives have been shown to inhibit the phosphorylation of MAPK pathway components, including JNK, ERK, and p38, in response to inflammatory stimuli. mdpi.com
In addition to the MAPK pathway, indolin-2-one based derivatives have also exhibited inhibitory activity against PIM kinases, which are a family of serine/threonine kinases implicated in the regulation of cell cycle progression, apoptosis, and cell proliferation. researchgate.net The versatility of the indolin-2-one core allows for structural modifications that can target a variety of kinases, making it a valuable scaffold in the design of multi-targeted kinase inhibitors for therapeutic development. researchgate.netmdpi.com
Thioredoxin Reductase (TrxR) Modulation
A significant mechanism of action for certain indolin-2-one analogues is the modulation of the thioredoxin (Trx) system, a key cellular antioxidant system. nih.govoncotarget.com Specifically, these compounds have been identified as potent inhibitors of thioredoxin reductase (TrxR). nih.govnih.gov The Trx system, which also includes thioredoxin (Trx) and NADPH, is crucial for maintaining cellular redox balance and is often overactive in cancer cells, contributing to drug resistance. nih.govoncotarget.com
Studies have shown that 3-(2-oxoethylidene)indolin-2-one compounds, which feature an α,β-unsaturated carbonyl group (a Michael acceptor), exhibit strong TrxR inhibitory activity. nih.gov This inhibition is attributed to the electrophilicity of this moiety, which likely targets the selenocysteine (Sec) residue within the highly accessible C-terminal active site of TrxR. nih.govnih.gov The selectivity of these compounds for TrxR over other related antioxidant enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx) highlights their potential as specific modulators of the thioredoxin system. nih.gov
The inhibition of TrxR by these indolin-2-one compounds is often irreversible. nih.gov By targeting this critical enzyme, the compounds disrupt the cell's ability to manage oxidative stress, leading to a cascade of downstream cellular events. nih.govoncotarget.com
Molecular Mechanisms of Cellular Response (e.g., Trx oxidation, ASK1-mediated apoptosis)
The inhibition of Thioredoxin Reductase (TrxR) by indolin-2-one compounds triggers a series of molecular events that culminate in cellular apoptosis. nih.govoncotarget.com A primary consequence of TrxR inhibition is the oxidation of cellular thioredoxin (Trx). nih.govnih.gov Normally, in its reduced state, Trx binds to and inhibits Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of stress-activated signaling pathways. researchgate.netnih.govresearchgate.net
When TrxR is inhibited, the cellular pool of reduced Trx is depleted, leading to the oxidation of Trx. nih.govresearchgate.net This oxidative event causes Trx to dissociate from the Trx-ASK1 complex. nih.govresearchgate.net The release from its inhibitor (Trx) allows ASK1 to become activated through autophosphorylation. researchgate.netnih.gov
Once activated, ASK1 initiates a downstream signaling cascade, primarily through the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Specifically, activated ASK1 leads to the phosphorylation and activation of p38 and c-Jun N-terminal kinase (JNK). nih.govnih.gov This activation of the ASK1-p38/JNK axis ultimately results in apoptotic cell death, which is characterized by features such as PARP cleavage and the activation of caspase-3. nih.govnih.gov Therefore, by targeting TrxR, indolin-2-one compounds can effectively induce apoptosis through a mechanism involving Trx oxidation and the subsequent activation of the ASK1 signaling pathway. nih.govoncotarget.com
Antimicrobial Efficacy
Derivatives of the indolin-2-one scaffold have demonstrated significant potential as antimicrobial agents, exhibiting a range of activities against both bacteria and fungi. nih.govtandfonline.comnih.govnih.gov The versatility of the indolin-2-one structure allows for the synthesis of numerous analogues with varied antimicrobial profiles. tandfonline.comtandfonline.com
Antibacterial Spectrum and Potency
Indolin-2-one derivatives have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov Certain compounds have exhibited notable activity against Gram-positive strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus cereus, and Staphylococcus epidermidis. nih.govnih.govnih.gov For example, specific 3-alkylidene-2-indolone derivatives demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three S. aureus strains, matching the potency of the control antibiotic gatifloxacin. nih.gov
Activity against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, has also been reported. nih.govtandfonline.com Hybrids of indolin-2-one and nitroimidazole showed remarkable antibacterial activities with MIC values ranging from 0.0625–4 μg/mL against several Gram-positive and Gram-negative strains. nih.gov Some thiazolo-indolin-2-one derivatives also displayed promising antibacterial activity. nih.gov A recent development involves indolin-2-one nitroimidazoles that possess a dual mode of action, directly inhibiting topoisomerase IV and also forming reactive radical species upon reduction, a mechanism that impairs the development of resistance. acs.orgnih.gov
Table 1: Antibacterial Activity of Selected Indolin-2-one Derivatives
| Compound Type | Bacterial Strain | Potency (MIC) | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolones | Staphylococcus aureus | 0.5 μg/mL | nih.gov |
| Indolin-2-one Nitroimidazole Hybrid | Gram-positive & Gram-negative strains | 0.0625–4 μg/mL | nih.gov |
| Arylidene Indolin-2-one (4h) | Bacillus cereus | Good activity | nih.gov |
| Arylidene Indolin-2-ones (4f, 4g, 4h) | Klebsiella pneumoniae | 3.125 mg/mL | nih.gov |
Antifungal Properties
In addition to their antibacterial effects, indolin-2-one and 3-hydroxyindolin-2-one (B1221191) analogues possess significant antifungal properties. nih.govnih.gov Research has demonstrated their efficacy against a variety of fungal pathogens, including human and plant pathogens. tandfonline.comnih.gov
Several studies have highlighted the activity of these compounds against Candida albicans, a common cause of opportunistic fungal infections in humans. nih.govtandfonline.comresearchgate.net For instance, novel indolin-2-ones containing a 3-aminophenyl (4d) or 2-pyridyl (4g) group showed excellent activity against all tested fungi, with the pyridyl-containing compound being particularly effective against C. albicans, C. krusei, and C. parapsilosis (MIC = 3.1 mg/mL). nih.gov The antifungal spectrum also extends to other species like Aspergillus flavus. tandfonline.com
Furthermore, derivatives of 3-hydroxy-2-oxindole have been investigated for their activity against plant pathogenic fungi. nih.govresearchgate.net Studies on 3-indolyl-3-hydroxy oxindole derivatives revealed broad-spectrum antifungal activity. researchgate.net Notably, compound 3u from one study showed superior activity against Rhizoctonia solani compared to control fungicides, with an EC50 of 3.44 mg/L. researchgate.net This suggests that introducing specific substituents, such as halogens, onto the 3-hydroxy-2-oxindole and indole rings is crucial for potent antifungal activity. nih.gov
Table 2: Antifungal Activity of Selected Indolin-2-one and 3-Hydroxyindolin-2-one Derivatives
| Compound Type | Fungal Strain | Potency | Reference |
|---|---|---|---|
| Arylidene Indolin-2-one (4g) | Candida albicans, C. krusei, C. parapsilosis | MIC = 3.1 mg/mL | nih.gov |
| Arylidene Indolin-2-one (4d) | Cladosporium cladosporioides, C. albicans, P. italicum, A. niger | High activity | nih.gov |
| 3-Indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | EC50 = 3.44 mg/L | researchgate.net |
| 3-Indolyl-3-hydroxy oxindoles (3t, 3u, 3v, 3w) | Botrytis maydis | Inhibition rates > 81% at 50 mg/L | nih.gov |
Antiviral Potentials
The indole scaffold, a core component of indolin-2-one, is recognized as a "privileged scaffold" in medicinal chemistry, contributing to the structure of many compounds with diverse biological activities, including antiviral properties. nih.govnih.gov Indole-based compounds, including indolin-2-one derivatives, have been investigated for their potential against a wide array of DNA and RNA viruses. nih.govpreprints.org
Research has identified 2-indolinone derivatives as promising agents against respiratory syncytial virus (RSV) and yellow fever virus (YFV). semanticscholar.org Furthermore, specific 3-hydrazonoindolin-2-one derivatives have been synthesized and evaluated as inhibitors of HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication. nih.gov Some of these compounds exhibited micromolar inhibitory activity against the enzyme and demonstrated antiviral effects in cell-based assays. nih.gov
The broad-spectrum antiviral potential of indole-containing compounds has also been highlighted in the context of emerging viral threats. For example, Umifenovir (Arbidol), an indole derivative, is a broad-spectrum antiviral drug with activity against influenza, Zika, and hepatitis viruses, and it was repurposed for investigation against SARS-CoV-2. nih.govpreprints.org Another prominent example is Remdesivir, an antiviral agent containing an indole-like pyrrolotriazine core, which was approved for the treatment of COVID-19 and acts by inhibiting the viral RNA-dependent RNA polymerase. nih.govpreprints.org These examples underscore the potential of the indole and indolin-2-one framework in the development of novel antiviral therapeutics. nih.govnih.gov
Human Immunodeficiency Virus (HIV) Reverse Transcriptase Inhibition
The Human Immunodeficiency Virus (HIV) relies on a crucial enzyme, reverse transcriptase (RT), to convert its RNA genome into DNA, a necessary step for viral replication. wikipedia.orghiv.gov This enzyme is a primary target for many antiretroviral drugs. wikipedia.org Reverse transcriptase inhibitors (RTIs) function by blocking this enzymatic activity, thereby preventing the virus from multiplying. wikipedia.orghiv.gov Indolin-2-one analogues have emerged as a promising class of compounds targeting this enzyme.
Specifically, research has focused on the ribonuclease H (RNase H) domain of the reverse transcriptase, which is essential for virus replication. mdpi.comunica.it While most existing RT inhibitors target the polymerase domain, the RNase H domain remains a less exploited but highly promising target. mdpi.comunica.it
A novel series of 3-hydrazonoindolin-2-one derivatives has been designed and synthesized as potential inhibitors of HIV-1 RNase H. mdpi.com Through systematic screening and optimization, several compounds demonstrated significant inhibitory activity. mdpi.com One of the most potent compounds identified in this series exhibited remarkable inhibitory activity with a Ki value of 0.55 μM. mdpi.com Docking studies have suggested that the Schiff base moiety of these derivatives can bind to the active site of the RNase H domain, indicating that this chemical structure is a promising scaffold for developing new RNase H inhibitors. mdpi.com
| Compound ID | Target | IC50 (μM) | Ki (μM) |
| 6a (initial lead) | HIV-1 RNase H | 81.23 | - |
| 6t | HIV-1 RNase H | 7.85 | - |
| 11a | HIV-1 RNase H | 1.90 | 0.55 |
| 11b | HIV-1 RNase H | 2.20 | - |
| Data sourced from a study on 3-hydrazonoindolin-2-one derivatives as HIV-1 RNase H inhibitors. mdpi.com |
Activity Against SARS-CoV-2
The COVID-19 pandemic spurred intensive research into antiviral agents targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). semanticscholar.orgresearchgate.net The viral 3C-Like protease (3CL-Pro), also known as the main protease, is essential for viral replication and is a key target for antiviral drug development. mdpi.com Indolin-2-one derivatives have been investigated for their potential to inhibit SARS-CoV-2.
One study synthesized 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (H₂L), which was found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host's angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov This compound demonstrated a 50% inhibitory concentration (IC₅₀) of 0.26 μM in this function. nih.gov Molecular docking studies indicated that the ligand binds to a region of the ACE2 receptor that is distinct from where spike mutations in various SARS-CoV-2 variants occur. nih.gov
Another series of spiro-3-indolin-2-one containing compounds also demonstrated anti-SARS-CoV-2 properties in a Vero cell viral infection model. nih.govresearchgate.net One compound from this series, designated 6f, was found to be approximately 3.3 and 4.8 times more potent than the standard references, chloroquine and hydroxychloroquine, respectively. nih.gov
| Compound | Target/Assay | IC50 (μM) | Notes |
| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one | SARS-CoV-2 spike RBD binding to ACE2 | 0.26 | Selectively interferes with spike/ACE2 interaction. nih.gov |
| Compound 6f (spiro-3-indolin-2-one derivative) | Anti-SARS-CoV-2 (Vero cell model) | - | ~3.3x more potent than chloroquine, ~4.8x more potent than hydroxychloroquine. nih.gov |
Anti-inflammatory Modulations
Indolin-2-one derivatives have shown significant potential as anti-inflammatory agents. nih.govnih.gov Inflammation is a complex biological response involving various immune cells and mediators. nih.gov Uncontrolled inflammation can lead to chronic diseases, making the development of effective anti-inflammatory drugs crucial. nih.gov
In a study involving nineteen 3-substituted-indolin-2-one derivatives, the compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as having the highest anti-inflammatory activity. nih.govnih.gov This compound was effective in inhibiting the production of nitric oxide (NO), a key mediator in inflammation. nih.govnih.gov
Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are key players in the inflammatory cascade. mdpi.com High levels of these cytokines are associated with various chronic inflammatory diseases. mdpi.com The ability to inhibit the production of these cytokines is a key mechanism for many anti-inflammatory drugs.
The compound 3-(3-hydroxyphenyl)-indolin-2-one demonstrated excellent activity in suppressing the production of TNF-α and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov This inhibition was observed at both the protein and mRNA expression levels, indicating that the compound acts on the signaling pathways that regulate the transcription of these cytokine genes. nih.govnih.gov
| Compound | Cytokine Inhibited | Cell Line | Notes |
| 3-(3-hydroxyphenyl)-indolin-2-one | IL-6, TNF-α | RAW264.7 | Suppressed production in a concentration-dependent manner. nih.govnih.gov |
Modulation of Signaling Pathways (e.g., MAPK, Akt, NF-κB phosphorylation)
The anti-inflammatory effects of indolin-2-one analogues are often mediated through the modulation of critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK), Akt, and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response, controlling the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.gov
The highly active derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to significantly inhibit LPS-induced signaling through the Akt, MAPK, and NF-κB pathways. nih.govnih.gov Specifically, it strongly suppressed the phosphorylation of key proteins in these pathways, including IκBα and p65 (a subunit of NF-κB), in a concentration-dependent manner. nih.gov By inhibiting the phosphorylation and subsequent degradation of IκBα, the compound prevents the activation and nuclear translocation of NF-κB, thereby blocking the transcription of inflammatory genes. nih.gov It also effectively inhibited the phosphorylation of the MAPKs JNK, ERK, and p38. nih.gov
Other Pharmacological Activities
Anticholinesterase Activity
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in the nervous system. nih.gov Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can help improve cognitive function. nih.gov
Several classes of indole-based compounds have been investigated for their anticholinesterase activity. researchgate.net While the broader class of isoindolin-1,3-dione derivatives has shown notable anti-cholinesterase (ChE) activity, specific research on 3-Ethyl-6-hydroxyindolin-2-one is less detailed in this context. nih.govresearchgate.net However, related structures demonstrate the potential of the core scaffold. For example, a series of isoindolin-1,3-dione-based acetohydrazides were synthesized and evaluated as AChE inhibitors, with some compounds showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net One potent derivative from a different study of isoindolin-1,3-diones inhibited human AChE with an IC₅₀ of 0.361 μM. nih.gov These findings suggest that the indolinone family of compounds represents a viable starting point for the development of novel anticholinesterase agents.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. imrpress.com The aberrant activity of HDACs has been implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. imrpress.commdpi.com Indolin-2-one derivatives have emerged as a promising class of HDAC inhibitors.
HDAC inhibitors are potent inducers of growth arrest, differentiation, and apoptosis in transformed cells. nih.gov Several have entered clinical trials for cancer treatment. nih.gov The general structure of many HDAC inhibitors incorporates a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. The indolin-2-one scaffold can serve as a core component in the design of such inhibitors. For instance, spirooxindole skeletons, which are structurally related to indolin-2-ones, have been used to create dual inhibitors of MDM2 and HDACs. nih.gov These bifunctional molecules incorporate an HDAC pharmacophore, such as a hydroxamic acid or 2-aminoaniline group, to chelate the zinc ion in the HDAC active site. nih.gov
Research has shown that HDAC inhibitors can modulate the expression of a small percentage of genes, leading to their anti-tumor effects. nih.gov They can also synergize with other anticancer agents. For example, combining HDAC inhibitors with modulators of pro-inflammatory transcription factor signaling pathways, like NF-κB, may enhance therapeutic efficacy in cancers that are highly dependent on NF-κB signaling. mdpi.com
While specific studies on this compound as an HDAC inhibitor are not prevalent in the reviewed literature, the broader class of indole-based compounds has been investigated. For example, indole-6-carboxylic acid and indole-5-carboxylic acid hydroxamates have been developed as selective HDAC8 inhibitors. google.com
Table 1: Examples of Indole-based HDAC Inhibitors
| Compound Class | Target HDACs | Therapeutic Potential |
|---|---|---|
| Indole-6-carboxylic acid hydroxamates | HDAC8 | Cancer, Neurodegenerative diseases |
| Spirooxindole derivatives | HDACs/MDM2 | Cancer |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and biosynthetic reactions. nih.gov Inhibition of specific CA isoforms has been a successful strategy for the treatment of various conditions like glaucoma, epilepsy, and edema. nih.govfrontiersin.org
Novel sulfonamides incorporating substituted indolin-2-one moieties have been synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms, namely hCA I, II, IV, and VII. unifi.itnih.gov These compounds typically feature the indolin-2-one scaffold linked to a benzenesulfonamide group, which acts as the zinc-anchoring moiety within the enzyme's active site. nih.gov
Studies have demonstrated that these indolin-2-one-based sulfonamides can inhibit various CA isoforms with inhibition constants (Kᵢ) ranging from the nanomolar to the micromolar scale. For example, one study reported Kᵢ values in the following ranges for a series of novel sulfonamides:
hCA I: 42–8550.9 nM nih.gov
hCA II: 5.9–761 nM nih.gov
hCA IV: 4.0–2069.5 nM nih.gov
hCA VII: 13.2–694 nM nih.gov
The substitution pattern on the indolin-2-one ring was found to be crucial for potent inhibition of certain isoforms, such as the membrane-bound hCA IV. unifi.it Molecular docking studies have helped to rationalize the observed inhibition results by elucidating the binding interactions within the CA active site. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Indolin-2-one-based Sulfonamides
| CA Isoform | Range of Inhibition Constants (Kᵢ) |
|---|---|
| hCA I | 42 - 8550.9 nM nih.gov |
| hCA II | 5.9 - 761 nM nih.gov |
| hCA IV | 4.0 - 2069.5 nM unifi.itnih.gov |
Neurophysiological and Neuropharmacological Aspects
The indolin-2-one scaffold is a key structural motif in many compounds with significant effects on the central nervous system (CNS).
Central Nervous System (CNS) Effects
Derivatives of indolin-2-one have been extensively investigated for their potential in treating a wide array of CNS diseases. These compounds have shown promise in addressing conditions such as schizophrenia (both positive and negative symptoms), substance abuse, mood disorders, major depression, anxiety disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.comgoogle.com
The mechanism of action for some of these compounds has been linked to their ability to reverse hyperlocomotion induced by NMDA glycine site antagonists in animal models, which is a predictor of antipsychotic activity. google.com This suggests that these indolin-2-one derivatives may modulate glutamatergic neurotransmission. The broad applicability of these compounds extends to obsessive-compulsive disorders, cognitive impairment, bipolar disorders, chronic pain, and sleep disturbances. google.comgoogle.com Furthermore, some indoline-2-carboxamide derivatives have been identified as brain-penetrant, indicating their ability to cross the blood-brain barrier to exert their effects within the CNS. acs.org
Monoamine Oxidase (MAO) and Acetylcholinesterase Modulation
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.com Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease. nih.gov Natural and synthetic compounds containing indole or related heterocyclic structures have been explored as MAO inhibitors. While direct evidence for this compound is limited, the general class of indole-containing compounds has shown MAO inhibitory potential.
Acetylcholinesterase (AChE) Modulation: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of acetylcholine in the brain, which can improve cognitive function. nih.govnih.gov
Derivatives of indolin-2-one and related structures have been designed as dual inhibitors of both AChE and MAO. For example, carbamate derivatives of N-propargylaminoindans have been synthesized to combine the pharmacophores responsible for AChE and MAO inhibition. nih.gov The carbamoyl group is crucial for AChE inhibition, while the propargylamine moiety targets MAO. nih.gov Such dual-target compounds are of significant interest for treating complex neurodegenerative disorders like Alzheimer's disease, where multiple neurotransmitter systems are affected.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indolin-2-one |
| 3-Hydroxyindolin-2-one |
| Indole-6-carboxylic acid hydroxamates |
| Indole-5-carboxylic acid hydroxamates |
| Spirooxindole |
Structure Activity Relationship Sar and Molecular Interaction Studies
Identification of Structural Determinants for Biological Activity
The indolin-2-one core itself is a critical pharmacophoric moiety, primarily due to its ability to form key hydrogen bonds within the ATP-binding site of protein kinases. cancertreatmentjournal.commdpi.com The lactam N-H group and the C-2 carbonyl oxygen are essential hydrogen bond donors and acceptors, respectively. These interactions mimic the binding of the adenine region of ATP, enabling competitive inhibition. ekb.eg
The substituent at the C-3 position.
Substituents on the aromatic ring of the indolinone core.
The substituent on the lactam nitrogen (N-1).
Modifications at these positions significantly influence the compound's potency, kinase selectivity, and physicochemical properties. cancertreatmentjournal.com For instance, many potent inhibitors of receptor tyrosine kinases (RTKs) feature a heterocyclic methylene substituent at the C-3 position. ekb.eg
Correlative Analysis of Substituent Effects on Efficacy and Selectivity
The C-3 position of the indolin-2-one ring is a primary site for modification to achieve desired potency and selectivity. nih.gov The substituent at this position typically projects out from the core and interacts with different regions of the kinase active site. nih.gov The nature of this group can differentiate the inhibitor's affinity for various kinases.
| C-3 Substituent Type | Observed Effect on Biological Activity | Example Kinase Selectivity |
|---|---|---|
| (Five-membered heteroaryl)methylidenyl | High potency and specificity. nih.gov | VEGF (Flk-1) RTK nih.gov |
| (Substituted benzylidenyl) with bulky groups | High selectivity. nih.gov | EGF and Her-2 RTKs nih.gov |
| Extended side chains | High potency and selectivity. nih.gov | PDGF and VEGF (Flk-1) RTKs nih.gov |
| Pyrrole-containing moieties | Potent inhibition of various RTKs; foundation for drugs like Sunitinib. ekb.eg | VEGFR, PDGFR, c-KIT, FLT3 ekb.eg |
Substitutions on the aromatic portion of the indolin-2-one scaffold, particularly at the C-5 and C-6 positions, are critical for modulating binding affinity and selectivity. cancertreatmentjournal.com These substituents can form additional interactions with the kinase binding pocket or influence the electronic properties of the core structure.
The 6-hydroxy group of 3-Ethyl-6-hydroxyindolin-2-one can act as both a hydrogen bond donor and acceptor, potentially forming favorable interactions with amino acid residues in the active site. Studies on related compounds have shown that hydroxyl or methoxy groups on the aromatic ring can significantly impact activity. For example, introducing a hydroxyl group at the C-5 position of certain pyrrole indolin-2-ones was found to significantly improve inhibitory activity against VEGFR-2 and Platelet-Derived Growth Factor Receptor β (PDGFRβ). cancertreatmentjournal.com Halogen substitutions are also common, with fluorine or chlorine at the C-5 or C-6 position often enhancing potency, as seen in drugs like Sunitinib. cancertreatmentjournal.com
| Aromatic Ring Substituent | Position(s) | Observed Effect on Biological Activity |
|---|---|---|
| Hydroxyl (-OH) | C-5 | Significantly improves inhibitory activity against VEGFR-2 and PDGFRβ in certain scaffolds. cancertreatmentjournal.com |
| Hydroxyl (-OH) | C-3 of a phenyl group at C-3 | Showed the highest anti-inflammatory activity among a series of derivatives by inhibiting nitric oxide production. mdpi.com |
| Methoxy (-OMe) | C-5 | Effect is highly dependent on the C-3 substituent. cancertreatmentjournal.com |
| Halogen (e.g., -F, -Cl) | C-5, C-6 | Can substantially affect ligand-protein binding affinity and improve potency. cancertreatmentjournal.com |
The lactam nitrogen (N-1) of the indolin-2-one core is a crucial hydrogen bond donor in the binding of many inhibitors to the kinase hinge region. cancertreatmentjournal.com Consequently, this position is often left unsubstituted (N-H). However, N-alkylation represents a potential strategy for modifying the compound's properties. N-alkylation can alter solubility, metabolic stability, and the hydrogen bonding capacity of the molecule. While extensive SAR studies on N-1 substitution are less common compared to C-3 and aromatic ring modifications, the introduction of N-alkyl groups can be used to probe the space around the nitrogen atom in the binding pocket or to block metabolic pathways. For example, N-alkylated isatins linked to other moieties have been investigated for anticancer activity. nih.gov
Mechanistic Insights from Molecular Interactions
Indolin-2-one derivatives commonly function as Type I or Type II kinase inhibitors, competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. ekb.egmdpi.com The indolinone ring plays a pivotal role by positioning itself in the adenine-binding region of the kinase. mdpi.com
The key interactions typically involve:
Hydrogen Bonding: The N-1 hydrogen of the lactam acts as a hydrogen bond donor, while the C-2 carbonyl oxygen acts as an acceptor. These groups form hydrogen bonds with backbone atoms in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive inhibitors. cancertreatmentjournal.com
Hydrophobic Interactions: The aromatic ring of the indolinone core and the substituent at the C-3 position engage in hydrophobic interactions with nonpolar residues lining the ATP pocket. The ethyl group of this compound would participate in these van der Waals interactions.
Additional Interactions: Substituents on the aromatic ring, such as the 6-hydroxy group, can form additional hydrogen bonds or polar interactions with specific amino acid side chains, enhancing binding affinity and contributing to selectivity. cancertreatmentjournal.com
Molecular docking studies and crystal structures of related inhibitors, such as Sunitinib, within kinase domains confirm this binding mode, showing the indolin-2-one core anchored in the ATP pocket, allowing the C-3 substituent to explore adjacent hydrophobic regions. ekb.eg
Covalent and Non-Covalent Interactions (e.g., Targeting Selenocysteine in TrxR, Hydrogen Bonding)
Covalent Interactions: While not universally common for this class of compounds, the potential for covalent bond formation with specific biological targets represents a significant mechanism for achieving potent and often irreversible inhibition. A key example of such a target is the selenoenzyme thioredoxin reductase (TrxR), which plays a crucial role in cellular redox homeostasis. nih.gov The active site of TrxR contains a rare and highly reactive selenocysteine (Sec) residue. nih.gov This residue, due to the lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine, is susceptible to covalent modification by electrophilic compounds. nih.gov Molecules capable of acting as electrophiles can form a stable covalent bond with the selenocysteine, leading to irreversible inhibition of the enzyme. nih.gov This targeted modification disrupts the cell's ability to manage oxidative stress, a mechanism exploited in certain therapeutic strategies. nih.gov
Non-Covalent Interactions: Non-covalent interactions are critical for the initial binding and orientation of this compound within a target's active site. taylorandfrancis.com These interactions, though weaker than covalent bonds, collectively contribute significantly to binding affinity and specificity. taylorandfrancis.com The primary non-covalent interactions for this molecule are hydrogen bonds.
The this compound scaffold possesses several functional groups capable of participating in hydrogen bonding, acting as both donors and acceptors. libretexts.org
Hydrogen Bond Donors: The secondary amine (N-H) of the indolinone ring and the hydroxyl group (-OH) at the C6 position can donate protons to form hydrogen bonds with electronegative atoms (like oxygen or nitrogen) on amino acid residues of a target protein. libretexts.orgnih.gov
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) at the C2 position and the oxygen of the hydroxyl group are effective hydrogen bond acceptors, capable of interacting with protons from donor groups in a binding site. libretexts.orgnih.gov
Molecular docking studies on analogous indolinone structures consistently highlight the importance of these hydrogen bonds in stabilizing the ligand-receptor complex. nih.govresearchgate.net For instance, the carbonyl oxygen and hydroxyl groups are frequently predicted to form key interactions with residues such as threonine, aspartic acid, and serine within enzyme active sites. nih.gov These directed interactions are essential for anchoring the molecule in a specific orientation conducive to its biological effect.
| Functional Group | Position | Potential Interaction | Role |
|---|---|---|---|
| Carbonyl (C=O) | C2 | Hydrogen Bond | Acceptor |
| Amine (N-H) | N1 | Hydrogen Bond | Donor |
| Hydroxyl (-OH) | C6 | Hydrogen Bond | Donor & Acceptor |
| Hydroxyl (-OH) | C3 | Hydrogen Bond | Donor & Acceptor |
| Aromatic Ring | Indole (B1671886) Core | π-π Stacking / Hydrophobic Interactions | Interaction with aromatic residues |
Stereochemical Requirements for Activity
The structure of this compound features a chiral center at the C3 position, where both an ethyl group and a hydroxyl group are attached. This stereocenter means the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-3-Ethyl-6-hydroxyindolin-2-one and (S)-3-Ethyl-6-hydroxyindolin-2-one.
The specific three-dimensional arrangement (stereochemistry) of these substituents is a critical determinant of biological activity. nih.gov Biological systems, particularly enzyme active sites and receptors, are themselves chiral environments. Consequently, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. The differential interaction arises because only one enantiomer may be able to achieve the optimal orientation and proximity required for key binding interactions within the target site. nih.gov
The precise fit of an enantiomer can influence:
Binding Affinity: One enantiomer may bind more tightly to the target due to a more favorable alignment of its functional groups with the corresponding interaction points in the binding pocket.
Efficacy: The correctly oriented enantiomer is more likely to induce the necessary conformational change in the target protein to elicit a biological response. The other enantiomer might bind but fail to activate the target (acting as an antagonist) or may not bind at all.
For this compound, the spatial positioning of the C3-hydroxyl and C3-ethyl groups dictates how the molecule presents itself to its biological target. A hypothetical binding site might have a specific pocket that accommodates the ethyl group, while simultaneously requiring the hydroxyl group to be oriented in a precise direction to form a critical hydrogen bond with an amino acid residue. The incorrect enantiomer would place the ethyl group where the hydroxyl should be, and vice-versa, preventing a proper fit and diminishing or abolishing activity. While specific studies on this exact molecule are not detailed, the principle remains a cornerstone of structure-activity relationship studies for chiral compounds. nih.govresearchgate.net
| Feature | Description | Implication for Activity |
|---|---|---|
| Chiral Center | Carbon at the C3 position | Allows for the existence of (R) and (S) enantiomers. |
| Substituents | Ethyl (-CH2CH3) and Hydroxyl (-OH) groups at C3 | Their spatial arrangement differs between the two enantiomers. |
| Enantiomer-Target Interaction | The three-dimensional structure of the binding site is selective. | One enantiomer is expected to have a significantly higher binding affinity and/or efficacy than the other due to a more complementary fit. |
Computational Chemistry and in Silico Modeling in Indolin 2 One Research
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Molecular docking studies have been instrumental in elucidating the binding modes of various indolin-2-one derivatives with their biological targets. These studies can predict the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. For instance, in a study on new 3-ethyl-1H-indole derivatives, molecular docking was used to predict their binding affinities towards the COX-2 enzyme, with docking scores for the studied compounds ranging from -11.35 to -10.40 kcal/mol ajchem-a.com.
While specific docking studies on 3-Ethyl-6-hydroxyindolin-2-one are not extensively available in the reviewed literature, research on analogous structures provides a framework for understanding its potential interactions. For example, docking analyses of 3-hydroxy-indolin-2-one derivatives with HIV-1 integrase have been performed to understand their interaction profiles researchgate.net. The insights gained from such studies are crucial for the rational design of new derivatives with improved binding affinities.
Table 1: Illustrative Molecular Docking Scores of Indole (B1671886) Derivatives against COX-2
This table is generated from data on related 3-ethyl-1H-indole derivatives and is for illustrative purposes ajchem-a.com.
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between a ligand and the amino acid residues within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-protein complex.
For example, the docking of a 3-ethyl-1H-indole derivative (Compound IIb) into the active site of COX-2 revealed the formation of hydrogen bonds with ALA527, ARG120, and TYR355 ajchem-a.com. Similarly, studies on 3-hydroxy-indolin-2-one derivatives targeting HIV-1 integrase highlighted the importance of oxygen atoms and the electrophilic amide nitrogen in forming key interactions researchgate.net. These detailed analyses of ligand-protein interactions are vital for understanding the molecular basis of a compound's activity and for guiding lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models can be developed in two, three, or even higher dimensions. 2D-QSAR models use descriptors that are derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and the surrounding fields.
While specific QSAR models for this compound were not found in the surveyed literature, the application of these methodologies to related heterocyclic compounds is well-documented. For instance, 2D-QSAR models have been successfully built for 1,3-thiazine derivatives as anti-influenza inhibitors, using genetic function approximation for descriptor selection nih.gov. Such models help in identifying the key molecular features that govern the biological activity of a series of compounds.
A well-validated QSAR model can be a powerful tool for predicting the biological activity of newly designed compounds, even before they are synthesized. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
For example, a QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents resulted in a predictive model that could be used to design new compounds with potentially higher activity nih.gov. The model indicated that descriptors related to atomic charges, polarizability, and molecular shape were important for the antiplasmodial activity nih.gov. This approach allows for the in silico screening of a large number of virtual compounds, saving time and resources.
Molecular Dynamics Simulations for Conformational Analysis and Complex Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamic behavior of the system.
For instance, MD simulations could be employed to study the conformational landscape of this compound in solution and to analyze the stability of its complex with a target protein, providing a deeper understanding of the binding thermodynamics and kinetics.
Table 2: Compound Names Mentioned in the Article
In Silico Screening and Virtual Library Design
In silico screening and the rational design of virtual libraries are pivotal in identifying promising indolin-2-one derivatives for specific biological targets. These computational strategies enable researchers to prioritize compounds for synthesis and testing, saving significant time and resources.
Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand to a protein target. mdpi.com For instance, in the development of new anticancer agents, novel indolin-2-one derivatives have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.commdpi.com Docking studies are performed to understand how these derivatives might interact with the ATP binding pocket of VEGFR-2, with the indolin-2-one scaffold often serving as a key pharmacophore that binds to the hinge region of the kinase. mdpi.com The design process often involves molecular dissection of known inhibitors, like indirubin or sunitinib, to create new series of compounds with potentially improved activity. mdpi.comnih.gov
The process begins by validating the docking protocol, often by re-docking a known co-crystallized ligand (e.g., sunitinib) into the target's active site to ensure the computational model can accurately reproduce the experimental binding mode. mdpi.com Following validation, a library of designed indolin-2-one derivatives is docked into the same site. The results, often expressed as a docking score (e.g., in kcal/mol), help in identifying derivatives with the highest predicted affinity. nih.gov These studies guide the selection of substituents on the indolin-2-one core to optimize interactions with the target protein. mdpi.com
Virtual library design leverages these principles to create large, diverse collections of virtual compounds based on the indolin-2-one scaffold. acs.org By systematically modifying substituents at various positions (e.g., C3, C5, or N1) of the indolin-2-one ring, researchers can explore a vast chemical space to identify novel structures with desired properties. nih.govnih.gov This integrated approach, combining computational design with targeted synthesis, has proven effective in discovering potent and selective inhibitors for various targets, including protein kinases and dihydrofolate reductase (DHFR). nih.govnih.gov
Pharmacokinetic-Relevant Property Prediction
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net In silico tools are widely used to predict these pharmacokinetic properties early in the drug discovery process, helping to filter out compounds that are likely to fail later in development due to poor ADMET characteristics. nih.govuniroma1.it Various software and web-based platforms, such as ADMETlab 2.0, SwissADME, and QikProp, are employed to calculate these properties for indolin-2-one derivatives. nih.govuniroma1.itsemanticscholar.org
These predictions are typically based on the compound's structure and physicochemical properties. Key parameters evaluated include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These descriptors are often assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five, to gauge the potential for oral bioavailability. semanticscholar.org
For example, studies on newly synthesized oxindole (B195798) derivatives have used in silico methods to predict properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. semanticscholar.org Predictions also extend to metabolic stability, assessing whether a compound is likely to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is crucial for avoiding drug-drug interactions. semanticscholar.org Toxicity predictions, such as potential for cardiotoxicity or mutagenicity, are also a critical component of these in silico assessments. nih.gov
| Property | Predicted Value/Classification | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight | 191.22 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |
| logP (Lipophilicity) | 1.5 - 2.0 | Affects solubility, permeability, and metabolism. |
| Aqueous Solubility (logS) | Moderately Soluble | Crucial for absorption and formulation. |
| GI Absorption | High | Indicates good potential for oral absorption. semanticscholar.org |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Determines if the compound can act on the central nervous system. |
| P-glycoprotein Substrate | No | Not being a substrate can prevent active efflux from cells, increasing bioavailability. semanticscholar.org |
| CYP450 Inhibition (e.g., CYP1A2, 2C9, 2C19) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. semanticscholar.org |
| Lipinski's Rule of Five Violations | 0 | Suggests good "drug-likeness" and potential for oral bioavailability. semanticscholar.org |
| Bioavailability Score | ~0.55 | An overall score estimating the fraction of an administered dose that reaches systemic circulation. semanticscholar.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of indolin-2-one derivatives. nih.govniscpr.res.in These methods are used to compute a variety of molecular properties, including optimized geometries, bond lengths, bond angles, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijrar.org
The HOMO and LUMO, often referred to as frontier molecular orbitals, are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity.
DFT calculations have been employed to study various aspects of indole chemistry. For example, calculations at the B3LYP/6-31G level of theory have been used to determine the heats of formation for indole derivatives to evaluate their relative stability. niscpr.res.in In other studies, the M06-2X/6-311++G(d,p) level of theory has been used to investigate hydrogen bonding interactions, which are crucial for molecular recognition and biological activity. nih.gov
These computational methods also help in interpreting experimental data, such as FT-IR and FT-Raman spectra, by calculating theoretical vibrational frequencies. ijrar.org Furthermore, reactivity descriptors derived from DFT, such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs), can be used to validate mechanisms like lipid peroxidation, providing a theoretical basis for observed antioxidant activity. nih.gov The state-of-the-art DFT theory is in good agreement with experimental variations of BDEs and IPs in tested compounds. nih.gov
| Property | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | ~ -6.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. niscpr.res.in |
| Dipole Moment | ~ 3.0 - 5.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Ionization Potential (IP) | Variable (kcal/mol) | Energy required to remove an electron; relates to antioxidant activity. nih.gov |
| Bond Dissociation Enthalpy (BDE) | Variable (kcal/mol) | Energy required to break a specific bond (e.g., N-H); relates to antioxidant mechanisms. nih.gov |
Metabolism and Biological Disposition of Indole Metabolites E.g., 3 Hydroxyindolin 2 One
Host-Microbiota Interplay in Indole (B1671886) Metabolism Pathways
The gut microbiota plays a pivotal role in the initial breakdown of dietary tryptophan into indole and a variety of other derivatives. nih.govnih.gov This symbiotic relationship between the host and gut bacteria is fundamental to maintaining homeostasis. researchgate.net Gut bacteria possess the enzyme tryptophanase, which facilitates the conversion of tryptophan to indole. nih.gov Over 85 species of commensal gut bacteria are known to produce indole and its derivatives. metabolon.com
The composition of the gut microbiota significantly impacts the concentration and types of indole metabolites produced. metabolon.com Dysregulation of this microbial community can lead to altered indole metabolism, which has been associated with various metabolic disorders and a compromised gut barrier. nih.gov Indole and its metabolites can act as signaling molecules, influencing bacterial physiology and pathogenesis, and modulating host immune responses. metabolon.comfrontiersin.org They are known to activate intestinal immune cells, strengthen the gut barrier, and promote the growth of beneficial bacteria. metabolon.com
Once produced by the microbiota, indole and its derivatives can be absorbed through the intestinal epithelium. frontiersin.org They then enter the circulatory system and are transported to the liver for further metabolism. metabolon.com This host-microbiota interplay highlights the intricate communication that governs the biological disposition of indole compounds.
In Vivo Metabolic Fate and Organ Distribution
Following absorption, indole metabolites undergo extensive metabolism within the host, primarily in the liver. nih.gov The metabolic fate of these compounds is complex and can result in a wide array of bioactive molecules. researchgate.net
A study investigating the in vivo distribution of indole and its metabolites, indolin-2-one, isatin (B1672199), and 3-hydroxyindolin-2-one (B1221191), in mice revealed rapid absorption and metabolism. nih.gov Following oral administration of indole, peak plasma concentrations were observed within 30 minutes, with the majority of the compound being metabolized within six hours. nih.gov
The distribution of these metabolites varies across different organs. In the aforementioned study, indole, indolin-2-one, and 3-hydroxyindolin-2-one were detected in the brain, liver, plasma, and intestines. nih.govresearchgate.net Notably, isatin was not found in the brain, suggesting differential permeability across the blood-brain barrier. researchgate.net The differential distribution of these metabolites in various organs, including different sections of the intestine, underscores the complexity of their in vivo fate and potential site-specific biological activities. nih.gov
Blood-Brain Barrier Permeability of Indole Metabolites
The ability of indole metabolites to cross the blood-brain barrier (BBB) is a critical factor in determining their potential neurological effects. The BBB is a highly selective barrier that protects the central nervous system (CNS) from circulating toxins and maintains homeostasis. nih.gov
Studies have shown that some indole metabolites can indeed cross the BBB. For instance, research on indole alkaloids from Uncariae Ramulus Cum Uncis demonstrated that several of these compounds exhibit moderate to high permeability across an in vitro BBB model. nih.gov Furthermore, a study on indole metabolism confirmed that 3-hydroxyindolin-2-one and indolin-2-one can cross the blood-brain barrier. nih.govmdpi.com The presence of 3-hydroxyindolin-2-one in the brain was confirmed after oral administration of indole, and direct administration of 3-hydroxyindolin-2-one resulted in its dose-dependent accumulation in both plasma and the brain. mdpi.com
This permeability is significant as it suggests that gut-derived metabolites can directly influence CNS function. The modulation of the BBB by microbial metabolites is an area of active research, with implications for brain health and neurological diseases. tandfonline.comnih.gov
Enzymatic Biotransformations and Cytochrome P450 Involvement
The enzymatic biotransformation of indole metabolites is a key step in their metabolism and detoxification. The cytochrome P450 (P450) superfamily of enzymes, predominantly located in the liver, plays a crucial role in this process. nih.govfrontiersin.org
P450 enzymes catalyze the oxidation of indoles, a process that can lead to the formation of various metabolites. researchgate.net For example, indoline can be aromatized by P450 enzymes to produce indole. researchgate.net Several P450 isoforms, including CYP2A6, CYP2C19, and CYP2E1, have been identified as having high activity in the metabolization of indole. nih.govresearchgate.net In vitro studies with hepatic microsomes suggest that CYP2E1 is a major enzyme responsible for the hydroxylation of indole to form 3-hydroxyindole, which is then conjugated by sulfotransferases to produce indoxyl sulfate for excretion. nih.govresearchgate.net
The involvement of P450 enzymes is not limited to detoxification. The biotransformation of indoles can also lead to the formation of bioactive compounds or, in some cases, toxic intermediates. researchgate.netfrontiersin.org For instance, the oxidation of indole by CYP2A6 can produce indigo (B80030), indirubin, and other products. frontiersin.org The expression and activity of these enzymes can be influenced by various factors, including genetic polymorphisms and exposure to other xenobiotics.
Identification and Role of Specific Metabolizing Enzymes (e.g., IifA)
Beyond the well-characterized P450 enzymes, other specific enzymes are involved in the intricate metabolism of indole derivatives. One such enzyme is IifA, a cofactor-independent oxygenase. nih.gov
IifA has been identified as a key enzyme in the bacterial degradation of indole. nih.gov It catalyzes the conversion of 3-hydroxyindolin-2-one to anthranilic acid. nih.govnih.gov This enzymatic reaction has been utilized as a tool to confirm the presence of 3-hydroxyindolin-2-one in biological samples, such as brain extracts from animals administered with indole. nih.govmdpi.com The reaction does not require any cofactors or metal ions, suggesting a unique catalytic mechanism. nih.gov
Emerging Research Avenues and Future Prospects for Indolin 2 One Chemistry
Rational Design of Highly Selective and Potent Indolin-2-one Analogues
The rational design of 3-Ethyl-6-hydroxyindolin-2-one analogs is a key focus for enhancing therapeutic efficacy and minimizing off-target effects. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. The indolin-2-one core is a versatile platform for chemical modification, and substitutions at various positions on the oxindole (B195798) ring have been shown to be crucial for modulating the anti-inflammatory and anticancer activities of this class of compounds.
A primary strategy in the rational design of potent and selective analogs involves the use of pharmacophore modeling and molecular docking studies. These computational techniques allow researchers to identify the key structural features required for biological activity and to predict how modifications to the this compound scaffold will affect its binding to specific protein targets. For instance, the indolin-2-one nucleus is recognized as a critical pharmacophore that can bind to the hinge region in the ATP active pocket of various kinases, a family of enzymes often implicated in disease. By systematically altering the substituents on the core structure, it is possible to optimize interactions within the binding site, thereby increasing potency and selectivity.
The development of highly selective kinase inhibitors is a prominent area of research for indolin-2-one derivatives. Kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin Receptor Kinases (TRKs) are important targets in oncology. Structure-activity relationship studies have demonstrated that the nature of the substituent at the 3-position of the indolin-2-one ring plays a pivotal role in determining the selectivity profile of these inhibitors. The ethyl group in this compound provides a starting point for further elaboration to achieve desired selectivity against a specific kinase.
Exploration of Novel Biological Targets and Pathways
While much of the research on indolin-2-one derivatives has focused on their role as kinase inhibitors, emerging evidence suggests that their biological activities may extend to other targets and pathways. The structural characteristics of this compound make it a promising candidate for exploring these novel biological landscapes.
One area of active investigation is the anti-inflammatory potential of this class of compounds. Studies on related 3-substituted-indolin-2-one derivatives have shown that they can effectively suppress the production of pro-inflammatory mediators. The underlying mechanism for this anti-inflammatory activity involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response. Further research is warranted to determine if this compound and its analogs can exert similar effects and to identify their direct molecular targets within these pathways.
Beyond inflammation, the potential neurological applications of this compound are being explored. Its structural features suggest that it may interact with targets in the central nervous system. The parent compound, 3-hydroxyindolin-2-one (B1221191), has been identified as a metabolite of indole (B1671886) that can cross the blood-brain barrier, hinting at the possibility of CNS activity for its derivatives. nih.gov Future research will likely focus on screening this compound and its analogs against a panel of neurological targets to uncover new therapeutic opportunities for conditions such as neurodegenerative diseases and neuropsychiatric disorders.
Advancements in Sustainable and Scalable Synthetic Methodologies
The development of sustainable and scalable synthetic methods is crucial for the practical application of this compound and its derivatives in medicinal chemistry and drug development. Traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that can be inefficient and environmentally unfriendly. Consequently, there is a growing emphasis on developing greener and more efficient synthetic strategies.
Recent advances in synthetic organic chemistry offer promising avenues for the sustainable production of indolin-2-one derivatives. These include the use of environmentally benign solvents, such as water, and the development of catalyst-free reactions. For the broader class of 3-hydroxyindolin-2-ones, methods like aldol (B89426) condensation and three-component coupling reactions have been reported. These approaches often provide high yields and purity while minimizing waste.
For the synthesis of 3-substituted-3-hydroxyindolin-2-ones, one-pot multicomponent reactions are gaining traction. These reactions allow for the construction of complex molecules from simple starting materials in a single step, which significantly improves efficiency and reduces the environmental impact. Furthermore, the exploration of flow chemistry techniques presents an opportunity for the scalable and continuous production of these compounds, which is a key consideration for their potential commercialization. The application of these modern synthetic methodologies to the specific synthesis of this compound will be a critical step in advancing its research and development.
Synergistic Application of Experimental and Computational Approaches
The integration of experimental and computational methods is becoming increasingly vital in the field of drug discovery, and the study of this compound is no exception. This synergistic approach allows for a more efficient and informed exploration of the chemical space and biological activity of this compound and its analogs.
Computational tools such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations play a crucial role in the initial stages of drug design. QSAR studies help to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, providing valuable insights for the design of more potent molecules. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, offering a static picture of the binding mode. Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the molecular interactions.
These in silico predictions are then validated and refined through experimental studies. The synthesis of computationally designed analogs and their subsequent biological evaluation in in vitro and in vivo models provide the necessary feedback to improve the computational models. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and increases the likelihood of identifying promising drug candidates. For this compound, this integrated approach can be used to optimize its structure for specific biological targets, predict its pharmacokinetic properties, and guide the development of analogs with improved therapeutic profiles.
Unraveling Complex Biological Roles of Indolin-2-one Metabolites
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Understanding the metabolism of this compound and the biological roles of its metabolites is an essential area of future research. The parent compound, 3-hydroxyindolin-2-one, is a known in vivo metabolite of indole, primarily formed in the liver by the action of cytochrome P450 enzymes. nih.gov This metabolite has been shown to cross the blood-brain barrier, suggesting that it may have biological effects within the central nervous system. nih.gov
The presence of an ethyl group at the 3-position and a hydroxyl group at the 6-position of this compound is expected to influence its metabolic profile. These functional groups can serve as sites for further metabolic transformations, such as oxidation, conjugation, or cleavage. Identifying the specific metabolites of this compound and characterizing their biological activities is crucial. It is possible that some of the observed therapeutic effects of the parent compound are, in fact, mediated by its metabolites.
Future studies in this area will likely involve in vitro metabolism studies using liver microsomes or hepatocytes, as well as in vivo pharmacokinetic studies in animal models. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in identifying and quantifying the metabolites. Once identified, these metabolites can be synthesized and evaluated for their own biological activities and potential toxicities. A comprehensive understanding of the metabolic pathways and the biological roles of the resulting metabolites will provide a more complete picture of the pharmacological profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyl-6-hydroxyindolin-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines or hydroxylation of indole derivatives. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–120°C), and catalyst selection (e.g., palladium for cross-coupling). Optimization requires iterative Design of Experiments (DoE) to assess yield and purity. Confirm product identity via -NMR (peaks at δ 1.2–1.4 ppm for ethyl groups) and LC-MS (m/z ~191 for molecular ion) . Lab reports must detail reagent purity, reaction times, and spectroscopic validation to ensure reproducibility .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf life. Include controls (e.g., inert atmosphere storage) and validate analytical methods per ICH Q2(R1) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinases) and cell viability assays (MTT or ATP luminescence). Standardize protocols with positive controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3). Data should be normalized to vehicle-treated groups and analyzed using ANOVA with post-hoc tests .
Advanced Research Questions
Q. How can contradictory results in the compound’s pharmacokinetic (PK) profiles across rodent models be resolved?
- Methodological Answer : Discrepancies may arise from interspecies metabolic differences (e.g., CYP450 isoforms). Perform comparative PK studies in Sprague-Dawley rats vs. C57BL/6 mice, using LC-MS/MS for plasma quantification. Include metabolite identification (HR-MS/MS) and physiologically based pharmacokinetic (PBPK) modeling to predict human clearance . Address confounding variables like fasting state or dosing vehicle .
Q. What strategies validate the hypothesized mechanism of action when structural analogs of this compound show divergent bioactivity?
- Methodological Answer : Employ computational docking (AutoDock Vina) to compare binding affinities across analogs. Pair with site-directed mutagenesis of target proteins (e.g., substituting key residues in kinase ATP pockets). Validate via surface plasmon resonance (SPR) for kinetic binding analysis. Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathway alterations .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Systematically modify substituents (e.g., ethyl → methyl, hydroxyl → methoxy) and assess changes in bioactivity. Use multivariate regression to correlate electronic (Hammett σ), steric (Taft parameters), and lipophilic (logP) properties with IC. Include negative controls (scaffold-only analogs) and validate predictive models via leave-one-out cross-validation .
Data Presentation and Conflict Resolution
Q. What statistical approaches are recommended for reconciling inconsistent dose-response data in cytotoxicity studies?
- Methodological Answer : Apply mixed-effects models to account for batch variability. Use Bland-Altman plots to assess inter-lab reproducibility. If outliers persist, re-evaluate assay conditions (e.g., cell passage number, serum lot). Meta-analysis of aggregated data (Forest plots) can identify trends obscured by noise .
Q. How can researchers ensure methodological transparency when reporting enantiomeric purity of synthetic intermediates?
- Methodological Answer : Specify chiral chromatography conditions (column type, mobile phase ratio) and validate with optical rotation measurements. Report enantiomeric excess (ee) via integration of HPLC peaks and calibration with racemic standards. Disclose any achiral purification steps that may alter ee .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
